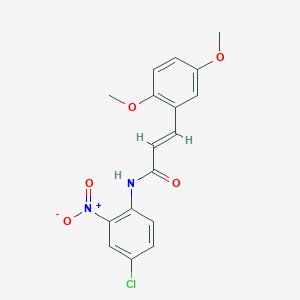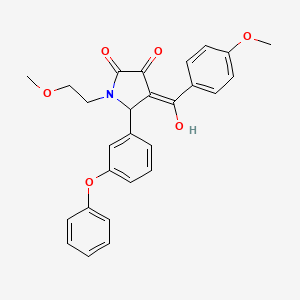![molecular formula C18H25NO B5429610 N-[1-(4-cyclohexylphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B5429610.png)
N-[1-(4-cyclohexylphenyl)ethyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-cyclohexylphenyl)ethyl]cyclopropanecarboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent for the treatment of cancer.
Wirkmechanismus
N-[1-(4-cyclohexylphenyl)ethyl]cyclopropanecarboxamide targets the RNA polymerase I transcription machinery, specifically the nucleolar transcription factor upstream binding factor (UBF). By inhibiting UBF, this compound prevents the transcription of ribosomal RNA, leading to the disruption of ribosome biogenesis and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and activate the p53 tumor suppressor pathway. This compound also has the potential to modulate the immune system, as it has been shown to increase the expression of interferon-stimulated genes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[1-(4-cyclohexylphenyl)ethyl]cyclopropanecarboxamide is its selectivity for cancer cells, which reduces the risk of toxicity to healthy cells. However, this compound has a short half-life and poor solubility, which can make it challenging to work with in the laboratory.
Zukünftige Richtungen
There are several potential future directions for N-[1-(4-cyclohexylphenyl)ethyl]cyclopropanecarboxamide research. One area of interest is the development of combination therapies that can enhance the efficacy of this compound. Additionally, further studies are needed to understand the mechanisms of resistance to this compound and to identify biomarkers that can predict response to treatment. Finally, there is potential for the development of this compound as a therapeutic agent for other diseases beyond cancer, such as viral infections.
Synthesemethoden
N-[1-(4-cyclohexylphenyl)ethyl]cyclopropanecarboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several chemical reactions, including the formation of a cyclopropane ring and the introduction of an amide group.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-cyclohexylphenyl)ethyl]cyclopropanecarboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively inhibit the transcription of ribosomal RNA, which is essential for cancer cell growth and proliferation. This compound has demonstrated promising results in preclinical studies, showing efficacy against a variety of cancer types, including breast, ovarian, and hematological cancers.
Eigenschaften
IUPAC Name |
N-[1-(4-cyclohexylphenyl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-13(19-18(20)17-11-12-17)14-7-9-16(10-8-14)15-5-3-2-4-6-15/h7-10,13,15,17H,2-6,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCGNFUVYSOSPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2CCCCC2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5429527.png)
![N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide](/img/structure/B5429541.png)
![N-[2-(1-adamantyl)ethyl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B5429548.png)

![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5429574.png)
![4-{2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5429579.png)
![5-(2,5-dimethylpyrimidin-4-yl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5429581.png)
![4-[4-(benzyloxy)benzylidene]-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5429584.png)
![N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5429590.png)
![4-ethyl-5-({1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5429592.png)
![3-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5429599.png)
![{2-[(2-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5429609.png)

![2-(1,3-benzothiazol-2-yl)-3-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5429626.png)